Pyrithiobac-sodium

Description

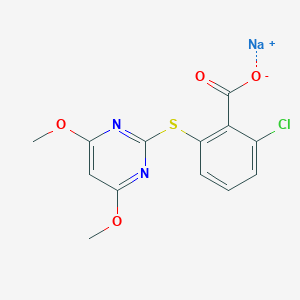

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

123343-16-8 |

|---|---|

Formule moléculaire |

C13H11ClN2NaO4S |

Poids moléculaire |

349.75 g/mol |

Nom IUPAC |

sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate |

InChI |

InChI=1S/C13H11ClN2O4S.Na/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18;/h3-6H,1-2H3,(H,17,18); |

Clé InChI |

UALFPVHPUAEMKU-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+] |

SMILES isomérique |

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+] |

SMILES canonique |

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC.[Na] |

melting_point |

248.0 °C |

Autres numéros CAS |

123343-16-8 |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Synonymes |

pyrithiobac sodium pyrithiobac sodium salt sodium 2-chloro-6-(4,6-dimethoxypyrimidin-2-ylthio)benzoate |

Origine du produit |

United States |

Foundational & Exploratory

Pyrithiobac-sodium's Mechanism of Action on Acetolactate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrithiobac-sodium is a selective, systemic, post-emergence herbicide belonging to the pyrimidinyl-thiobenzoate (PTB) chemical family. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine in plants and microorganisms.[1] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of ALS leads to a deficiency in BCAAs, ultimately causing growth cessation and plant death.[2] Animals lack the ALS enzyme, rendering them immune to the direct effects of this compound, which contributes to its low mammalian toxicity.[3] This guide provides an in-depth technical overview of the mechanism of action of this compound on acetolactate synthase, including its binding kinetics, the downstream physiological consequences of ALS inhibition, and detailed experimental protocols for its study.

Introduction to Acetolactate Synthase (ALS)

Acetolactate synthase (EC 2.2.1.6) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the first committed step in the biosynthesis of valine, leucine, and isoleucine.[4] Specifically, it catalyzes the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate or the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate.[5] These reactions are crucial for protein synthesis and, consequently, for cell growth and division. The enzyme is found in plants, bacteria, fungi, and archaea, but is absent in animals, making it an ideal target for herbicides.[4][6]

Mechanism of Inhibition by this compound

This compound acts as a non-competitive or uncompetitive inhibitor of ALS.[3] It does not bind to the active site where the substrates (pyruvate and α-ketobutyrate) bind. Instead, it binds to a separate, allosteric site on the enzyme. This binding event induces a conformational change in the enzyme that prevents the substrate from accessing the active site, thereby inhibiting enzyme activity.[3][7] The inhibitor binding site is located at the entrance of the substrate access channel.[8]

Binding Kinetics and Affinity

The inhibition of ALS by this compound is characterized by slow, tight-binding kinetics.[9] This means that the inhibitor binds to the enzyme relatively slowly, but forms a very stable enzyme-inhibitor complex with a slow dissociation rate. The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

Quantitative Inhibition Data

The following table summarizes the inhibitory activity of this compound against ALS from various plant species.

| Plant Species | Biotype | IC50 (µM) | Reference |

| Amaranthus retroflexus (Redroot Pigweed) | Susceptible (RRPW-S) | 0.062 | [10] |

| Amaranthus retroflexus (Redroot Pigweed) | Resistant (RRPW-R, W574L mutation) | 208.33 | [10] |

| Amaranthus tuberculatus (Tall Waterhemp) | Susceptible (TW-S) | 0.072 | [10] |

| Amaranthus tuberculatus (Tall Waterhemp) | Resistant (TW-R, W574L mutation) | 87.4 | [10] |

| Glycine max (Soybean) | Als1 only | 0.074 (g AI ha⁻¹) | [11] |

| Glycine max (Soybean) | Als2 only | 0.049 (g AI ha⁻¹) | [11] |

| Glycine max (Soybean) | Als1 + Als2 | 0.450 (g AI ha⁻¹) | [11] |

Downstream Signaling and Physiological Effects

The inhibition of ALS by this compound leads to a rapid depletion of the branched-chain amino acids valine, leucine, and isoleucine. This starvation for essential amino acids triggers a cascade of downstream physiological and metabolic events, ultimately leading to plant death.

TOR Signaling Pathway

A key signaling pathway affected by BCAA starvation is the Target of Rapamycin (TOR) pathway. In plants, the TOR kinase is a central regulator of growth and metabolism, integrating nutrient and energy signals. Depletion of BCAAs leads to the inactivation of the TOR signaling pathway, resulting in the inhibition of protein synthesis, cell cycle arrest, and the induction of autophagy.[6]

Caption: Downstream effects of ALS inhibition by this compound.

Experimental Protocols

In Vitro ALS Enzyme Assay for IC50 Determination

This protocol is adapted from established methods for assaying ALS activity and its inhibition.

1. Enzyme Extraction and Purification:

- Homogenize fresh plant tissue (e.g., young leaves) in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10% glycerol, 1 mM EDTA, 10 mM MgCl₂, 10 µM FAD, and 1 mM TPP).

- Centrifuge the homogenate to pellet cell debris.

- The supernatant containing the crude enzyme extract can be used directly or further purified using techniques like ammonium (B1175870) sulfate (B86663) precipitation and chromatography.[4]

2. Assay Reaction:

- Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), 100 mM sodium pyruvate, 20 mM MgCl₂, 2 mM TPP, and 20 µM FAD.

- Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 1% in the assay).

- Pre-incubate the reaction mixture with the enzyme extract for a defined period to allow for inhibitor binding.

- Initiate the reaction by adding the substrate (pyruvate).

- Incubate at a constant temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

3. Detection of Acetolactate:

- Stop the reaction by adding sulfuric acid.

- The acid catalyzes the decarboxylation of acetolactate to acetoin.

- Add creatine (B1669601) and α-naphthol to the mixture and incubate to allow for color development (Voges-Proskauer reaction).

- Measure the absorbance at 525 nm.

4. Data Analysis:

- Calculate the percentage of inhibition for each this compound concentration relative to a control without the inhibitor.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Ki and k_inact for Slow-Binding Inhibition

For slow-binding inhibitors like this compound, a more detailed kinetic analysis is required to determine the inhibition constant (Ki) and the rate of inactivation (k_inact).

1. Progress Curve Analysis:

- Set up the enzyme assay as described above, but monitor the product formation continuously over time using a spectrophotometer.

- Perform the assay at multiple fixed concentrations of both the substrate and the inhibitor.

2. Data Fitting:

- The resulting progress curves (product concentration vs. time) will be biphasic for a slow-binding inhibitor.

- Fit the progress curves to the appropriate equation for slow-binding inhibition to obtain the apparent rate constant of inhibition (k_obs) for each inhibitor concentration.

3. Secondary Plot:

- Plot the obtained k_obs values against the inhibitor concentration.

- Fit this secondary plot to a hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the inhibition constant (Ki).[5]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for studying the mechanism of action of this compound on acetolactate synthase.

References

- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Case Study 2: Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme Purification-Creative Enzymes [creative-enzymes.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. enzymlogic.com [enzymlogic.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Bispyribac-sodium (Ref: KIH-2023) [sitem.herts.ac.uk]

- 11. mlsu.ac.in [mlsu.ac.in]

An In-depth Technical Guide to the Laboratory Synthesis of Pyrithiobac-sodium

This technical guide provides a comprehensive overview of the primary synthesis pathways for Pyrithiobac-sodium, a pyrimidinylthiobenzoate herbicide. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document details the core synthetic routes, experimental protocols, and quantitative data to facilitate laboratory-scale preparation.

This compound acts as an acetolactate synthase (ALS) inhibitor, effectively controlling a wide range of broadleaf weeds. Its synthesis primarily involves the condensation of a substituted pyrimidine (B1678525) derivative with a substituted mercaptobenzoic acid. Two main pathways are prominent in the literature, distinguished by the leaving group on the pyrimidine ring: a chlorine atom (Route 1) or a methylsulfonyl group (Route 2).

Key Intermediates and Overall Synthesis Strategy

The synthesis of this compound hinges on the preparation of two key intermediates: a reactive pyrimidine derivative and 2-chloro-6-mercaptobenzoic acid. The general strategy involves a nucleophilic aromatic substitution reaction to form a thioether linkage between these two precursors.

Synthesis Pathway 1: Condensation of 2-Chloro-4,6-dimethoxypyrimidine (B81016) with 2-Chloro-6-mercaptobenzoic Acid

This is a widely cited and patented method for the synthesis of this compound.[1][2] It involves the direct reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-chloro-6-mercaptobenzoic acid in the presence of a base and a catalyst.

Caption: Synthesis of this compound via Route 1.

Experimental Protocol for Synthesis Pathway 1

This protocol is adapted from a patented method.[2]

Materials:

-

2-chloro-4,6-dimethoxypyrimidine

-

2-chloro-6-mercaptobenzoic acid

-

Sodium p-toluenesulfinate

-

Sodium carbonate

-

Acetonitrile

-

10% Hydrochloric acid

-

Water

Equipment:

-

Reaction flask with a reflux condenser

-

Heating mantle with temperature control

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

Procedure:

-

Reaction Setup: In a reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine (50.0 mmol), 2-chloro-6-mercaptobenzoic acid (50.0 mmol), sodium p-toluenesulfinate (15 mmol), and sodium carbonate (75 mmol).[1][2]

-

Solvent Addition: Add 80 ml of acetonitrile to the reaction flask.[1][2]

-

Reaction: Heat the mixture to 80°C and maintain for 24 hours with continuous stirring.[2]

-

Isolation: Cool the reaction mixture and filter to separate the solid components. Wash the filter cake with acetonitrile.[1][2]

-

Purification: Dry the filter cake under vacuum. Dissolve the dried solid in 80 ml of water.[2]

-

Precipitation: Adjust the pH of the solution to 1-2 with 10% hydrochloric acid to precipitate the product.[1][2]

-

Final Product: Filter the solid, wash with water, and dry to obtain this compound.[1][2]

Quantitative Data for Synthesis Pathway 1

| Parameter | Value | Reference |

| Molar Ratio (Pyrimidine:Benzoic Acid) | 1:1 | [1][2] |

| Molar Ratio (Base:Reactants) | 1.5:1 (relative to pyrimidine) | [1][2] |

| Catalyst Loading | 0.3 equivalents (relative to pyrimidine) | [1][2] |

| Reaction Temperature | 80 - 120°C | [2] |

| Reaction Time | 14 - 24 hours | [2] |

| Yield | 80.2% - 81.6% | [2] |

Synthesis Pathway 2: Condensation of 4,6-Dimethoxy-2-methylsulfonylpyrimidine with 2-Chloro-6-mercaptobenzoic Acid

This alternative pathway utilizes a methylsulfonyl group as a leaving group on the pyrimidine ring, which can be advantageous in certain synthetic contexts.[3][4]

Caption: Synthesis of this compound via Route 2.

General Experimental Protocol for Synthesis Pathway 2

Detailed protocols for the synthesis of this compound via this route are less common in readily available literature. However, a general procedure for the synthesis of related pyrithiobac (B56207) derivatives suggests the following conditions.[4]

Materials:

-

4,6-dimethoxy-2-(methylsulfonyl)pyrimidine

-

2-chloro-6-mercaptobenzoic acid

-

Sodium bicarbonate

-

Ethanol

Procedure:

-

Combine 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, 2-chloro-6-mercaptobenzoic acid, and sodium bicarbonate in ethanol.

-

The reaction proceeds via nucleophilic substitution where the thiol group of the benzoic acid derivative displaces the methylsulfonyl group on the pyrimidine ring.

-

Standard workup and purification procedures would follow to isolate the this compound. Yields for analogous reactions are reported to be in the range of 10-58%, indicating that optimization of reaction conditions would be necessary.[4]

Synthesis of Key Intermediates

The efficient synthesis of the key intermediates is crucial for the overall success of this compound production.

Synthesis of 2-Chloro-6-mercaptobenzoic Acid

A common industrial method for preparing 2-chloro-6-mercaptobenzoic acid starts from 2,6-dichlorobenzonitrile (B3417380).[5][6]

Caption: Synthesis of 2-Chloro-6-mercaptobenzoic Acid.

Experimental Protocol:

Step 1: Thio-reaction [6]

-

In a reaction flask, dissolve sodium sulfide (B99878) nonahydrate in a solvent such as DMSO and heat to distill off the water.

-

Gradually add 2,6-dichlorobenzonitrile while maintaining the temperature between 70-75°C.

-

Continue the reaction for approximately 1.5 hours. The intermediate, 2-chloro-6-mercaptobenzonitrile, is typically used in the next step without further purification.

Step 2: Hydrolysis [6]

-

To the crude product from the thio-reaction, add a 25% aqueous sodium hydroxide (B78521) solution.

-

Heat the mixture in an autoclave at 150°C for 10-12 hours.

-

After cooling, acidify the reaction mixture with hydrochloric acid to a pH of 3-4 to precipitate the product.

-

The solid product is then extracted with an organic solvent, washed, and concentrated to yield 2-chloro-6-mercaptobenzoic acid.

Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine

This intermediate is prepared from 2-chloro-4,6-dimethoxypyrimidine in a two-step process.[1][7]

Caption: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.

Experimental Protocol:

Step 1: Nucleophilic Substitution [1]

-

A mixture of 2-chloro-4,6-dimethoxypyrimidine, tetrabutylammonium (B224687) bromide, 25% sodium methyl mercaptide, and methanol (B129727) is heated to 45-50°C for 2 hours.

-

The resulting precipitate is collected by filtration, washed with cool water, and recrystallized to yield 4,6-dimethoxy-2-methylthiopyrimidine. A yield of 95.6% has been reported for this step.[1]

-

To a solution of 4,6-dimethoxy-2-methylthiopyrimidine in acetic acid, add a catalytic amount of sodium tungstate.

-

Heat the mixture to 40°C and slowly add 30% hydrogen peroxide solution over 4-8 hours.

-

Continue stirring at 40°C for an additional 3-5 hours to complete the oxidation.

-

The product, 4,6-dimethoxy-2-methylsulfonylpyrimidine, can be isolated with a reported yield of 95%.[1]

Experimental Workflows

The following diagrams illustrate the general laboratory workflows for the synthesis of this compound and its key intermediates.

Caption: Experimental Workflow for this compound Synthesis.

Caption: Workflow for 2-Chloro-6-mercaptobenzoic Acid Synthesis.

This guide provides a foundational understanding of the laboratory synthesis of this compound. Researchers should consult the primary literature and patents for further details and safety information. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

References

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. globethesis.com [globethesis.com]

- 4. Chemical synthesis, crystal structure, versatile evaluation of their biological activities and molecular simulations of novel pyrithiobac derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]

Chemical and physical properties of Pyrithiobac-sodium for experimental design

An In-Depth Technical Guide to the Chemical and Physical Properties of Pyrithiobac-sodium for Experimental Design

Introduction

This compound, the sodium salt of 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoate, is a selective, post-emergence herbicide used to control a variety of broadleaf weeds, particularly in cotton cultivation.[1][2][3][4] Its mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][5] This inhibition disrupts the biosynthesis of essential branched-chain amino acids, leading to the cessation of cell division and plant growth, and ultimately, plant death.[1][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's chemical and physical properties, detailed experimental protocols, and visual representations of its mechanism and analytical workflows to aid in experimental design.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These parameters are critical for designing experiments related to its formulation, environmental fate, and biological activity.

General and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | Sodium 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoate | [7] |

| CAS Number | 123343-16-8 | [7][8][9] |

| Molecular Formula | C₁₃H₁₀ClN₂NaO₄S | [7][9][10] |

| Molecular Weight | 348.74 g/mol | [9][10] |

| Appearance | White to off-white crystalline powder; Yellow to dark yellow solid | [7][10] |

| Melting Point | 233-234°C (with decomposition) | [10] |

| Vapor Pressure | 3.60 x 10⁻¹¹ torr (@ 25°C); 4.80 x 10⁻⁶ mPa (@ 20°C) | [1][8] |

| pKa | 2.34 | [11] |

Solubility Data

| Solvent | Solubility | Temperature | pH | Source |

| Water | 728,000 mg/L (728 g/L) | 20°C | 7 | [1][8][11] |

| Water | 705 g/L | Not Specified | 7 | [10] |

| Methanol | 270 g/L | Not Specified | [11] | |

| Acetone | 812 mg/L | 20°C | [8][11] | |

| Acetonitrile | 347 mg/L | Not Specified | [11] |

Stability and Environmental Fate

| Parameter | Value | Conditions | Source |

| Hydrolytic Stability | Stable | pH 5, 7, and 9 | [1][2] |

| Aqueous Photolysis Half-life | 13 days | pH 7 | [1][8] |

| Soil Photolysis Half-life | 31-55 days | [1] | |

| Aerobic Soil Metabolism Half-life | 40-160 days (degrades to IN-JW212 and IN-JW213) | [1] | |

| Octanol-Water Partition Coefficient (log P) | -0.84 | pH 7, 20°C | [8] |

| Organic Carbon-Normalized Soil Partition Coefficient (Koc) | 17.2 mL/g (highly mobile) | [1] |

Mechanism of Action: ALS Inhibition

This compound functions by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this pathway, the herbicide halts protein synthesis and cell division, which are essential for plant growth.

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound.

Experimental Protocols

Quantification of this compound in Soil Samples

This protocol outlines a method for the extraction, cleanup, and quantification of this compound from soil using liquid chromatography.

Materials:

-

Soil sample

-

Milli-Q® water or HPLC-grade water

-

Acetonitrile (HPLC grade)

-

0.01 M Ammonium (B1175870) carbonate solution

-

Methanol (HPLC grade)

-

Reference standard of this compound (≥98% purity)[12]

-

Solid-Phase Extraction (SPE) cartridges: Trimethylaminopropylsilanized silica (B1680970) gel and Octadecylsilanized (C18) silica gel[12]

-

High-Performance Liquid Chromatograph with UV detector (HPLC-UV) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)[12]

Procedure:

-

Extraction:

-

Weigh 5.00 g of the soil sample.

-

Add 100 mL of an acetonitrile/0.01 M ammonium carbonate solution (2:1, v/v).[12]

-

Homogenize the mixture and centrifuge at 3,000 rpm for 15 minutes.[12]

-

Collect 60 mL of the supernatant.

-

Perform a liquid-liquid partition by adding 50 mL of dichloromethane, shake, and discard the lower dichloromethane layer. Repeat this washing step.[12]

-

-

Clean-up (Solid-Phase Extraction):

-

Condition a trimethylaminopropylsilanized silica gel SPE cartridge (5,000 mg) by passing 20 mL each of methanol, water, and 0.01 M ammonium carbonate solution sequentially.[12]

-

Load the aqueous supernatant from the extraction step onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of 0.01 M ammonium carbonate solution and discard the effluent.[12]

-

Elute this compound with 10 mL of methanol.

-

(Optional further cleanup) The eluate can be passed through a conditioned C18 SPE cartridge for further purification if matrix interference is high.

-

-

Analysis:

-

Concentrate the final eluate at a temperature below 50°C to near dryness.[12]

-

Reconstitute the residue in a known volume (e.g., 0.5 mL) of the mobile phase, typically an acetonitrile/buffer mixture.[12]

-

Prepare a series of standard solutions of this compound (e.g., 0.03–0.8 mg/L) in the same mobile phase.[12]

-

Inject 100 µL of the sample and standard solutions into the HPLC-UV or LC-MS/MS system.[12]

-

Develop a calibration curve by plotting the peak area or height against the concentration of the standards.

-

Calculate the concentration of this compound in the soil sample based on the calibration curve.

-

Caption: Workflow for analysis of this compound in soil.

In Vitro ALS Enzyme Inhibition Assay

This protocol is designed to measure the inhibitory effect of this compound on the ALS enzyme extracted from susceptible and resistant plant species.

Materials:

-

Young leaf tissue from test plants

-

Extraction buffer (e.g., phosphate (B84403) buffer with additives like pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, FAD, and protease inhibitors)

-

Technical grade this compound

-

Assay buffer

-

Creatine (B1669601) and α-naphthol solution

-

Sodium hydroxide (B78521) (NaOH)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh, young leaf tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C.

-

The supernatant contains the crude ALS enzyme extract. Keep it on ice.

-

-

Enzyme Assay:

-

Prepare a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 µM) in the assay buffer.[13]

-

In a microplate or microcentrifuge tubes, mix the enzyme extract with the assay buffer containing the different concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate (pyruvate).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a set time (e.g., 60 minutes).

-

Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of the product, acetolactate, into acetoin (B143602).[13]

-

-

Detection:

-

Add creatine and then α-naphthol to the stopped reaction mixture. This will react with acetoin to form a colored complex.

-

Incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 530 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each this compound concentration relative to the untreated control.

-

Plot the inhibition percentage against the logarithm of the inhibitor concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the I₅₀ value (the concentration of inhibitor required to cause a 50% reduction in enzyme activity).[13]

-

Environmental Fate and Mobility

The chemical properties of this compound dictate its behavior in the environment. Its high water solubility and low soil sorption coefficient (Koc) suggest a high potential for mobility and leaching in soil.[1][8] However, its degradation through microbial action and photolysis mitigates this risk to some extent.[1][14] Field studies have shown that despite its potential mobility in laboratory settings, its actual movement in the field can be limited.[1][15]

Caption: Factors influencing this compound's environmental fate.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. apvma.gov.au [apvma.gov.au]

- 3. Pyrithiobac Sodium 10% EC Online | Pyrithiobac Sodium 10% EC Manufacturer and Suppliers [scimplify.com]

- 4. Pyrithiobac sodium controls nightshade without long-term effect on cotton [agris.fao.org]

- 5. peptechbio.com [peptechbio.com]

- 6. godrejagrovet.com [godrejagrovet.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]

- 9. Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [chembk.com]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 12. mhlw.go.jp [mhlw.go.jp]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. datapdf.com [datapdf.com]

- 15. researchgate.net [researchgate.net]

The Rise of a Selective Herbicide: A Technical History of Pyrithiobac-sodium

An In-depth Guide for Researchers and Agrochemical Professionals

Pyrithiobac-sodium, a post-emergence herbicide, has carved a significant niche in modern agriculture, particularly in cotton cultivation. Developed through a collaborative effort between DuPont and Kumiai Chemical Industry Co., Ltd., this compound provides selective control of a wide spectrum of broadleaf weeds. This technical guide delves into the discovery, development, and core scientific principles underpinning this compound's efficacy and safety.

Discovery and Development Timeline

The journey of this compound from a laboratory curiosity to a commercial herbicide is a testament to persistent research and development. The initial development of what would become DuPont's "Staple®" herbicide began in 1990.[1] After years of rigorous testing and field trials, this compound received conditional registration in the United States on September 29, 1995.[1] This marked its official entry into the agrochemical market as a valuable tool for cotton farmers.

Chemical Synthesis and Formulation

This compound, with the chemical name sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoate, is synthesized through a multi-step process.[2] A common synthetic route involves the condensation of 2-chloro-4,6-dimethoxypyrimidine (B81016) with 2-chloro-6-mercaptobenzoic acid. This reaction forms the core thioether linkage of the molecule. The resulting acid is then neutralized with sodium hydroxide (B78521) to produce the more water-soluble sodium salt, which is ideal for formulation as a herbicide.

The commercial formulation of this compound, such as in DuPont's Staple® herbicide, is typically a water-soluble powder or granule.[1] This formulation allows for easy mixing and application for farmers.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound belongs to the pyrimidinylthiobenzoate family of herbicides. Its herbicidal activity stems from its ability to inhibit the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4][5] ALS is a critical enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[3][4] These amino acids are essential for protein synthesis and, consequently, plant growth and development.

By blocking the function of ALS, this compound effectively halts the production of these vital amino acids. This leads to a cessation of cell division and growth in susceptible plants, ultimately resulting in their death.[1][6] The selectivity of this compound for weeds over crops like cotton is attributed to the crop's ability to rapidly metabolize the herbicide into inactive compounds.

Below is a diagram illustrating the signaling pathway of ALS inhibition by this compound.

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound.

Herbicidal Efficacy and Crop Selectivity

This compound is a selective, post-emergence herbicide primarily used for the control of broadleaf weeds in cotton.[7] Field trials have demonstrated its effectiveness against a wide range of problematic weeds.

Weed Control Efficacy

The following table summarizes the efficacy of this compound against various weed species based on field trial data.

| Weed Species | Common Name | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |

| Xanthium strumarium | Common Cocklebur | 70 | >90 | [8] |

| Amaranthus spp. | Pigweed | 70 | >90 | [2][9] |

| Ipomoea spp. | Morningglory | 70 | >90 | [1][2] |

| Abutilon theophrasti | Velvetleaf | 70 | >90 | |

| Sida spinosa | Prickly Sida | 70 | >90 | [1] |

| Solanum nigrum | Black Nightshade | 70 - 210 | >90 | [9][10] |

| Senna obtusifolia | Sicklepod | 70 | Partial | [1][8] |

Crop Selectivity and Tolerance

A key attribute of this compound is its excellent selectivity in cotton.[1][6] Studies have shown that most upland cotton varieties exhibit high tolerance to post-emergence applications of this compound at recommended use rates.[1] While some transient, minor crop injury such as leaf yellowing or crinkling may be observed shortly after application, the cotton plants typically recover quickly with no significant impact on growth or yield.[9][10]

Toxicological Profile

The toxicological profile of this compound has been extensively evaluated to ensure its safety for humans and the environment.

Mammalian Toxicity

The acute toxicity of this compound in mammals is low. The following table summarizes key toxicological data.

| Study | Species | Endpoint | Value | Toxicity Category | Reference |

| Acute Oral | Rat | LD50 | 3,200 mg/kg | III | [11][12] |

| Acute Dermal | Rabbit | LD50 | >2,000 mg/kg | III | [12] |

| Acute Inhalation | Rat | LC50 | >6.9 mg/L | IV | [12] |

| Eye Irritation | Rabbit | - | Irritating | II | [12][13] |

| Skin Irritation | Rabbit | - | Non-irritating | IV | [11][12] |

| Dermal Sensitization | Guinea Pig | - | Not a sensitizer | - | [12] |

Chronic toxicity studies in rats, mice, and dogs have identified the liver as the primary target organ at high doses.[13][14]

Environmental Fate and Ecotoxicology

This compound is moderately persistent in soil, with a half-life of approximately 60 days in aerobic soil metabolism studies.[7] It is mobile in soil and has the potential to leach into groundwater.[7] In aquatic environments, it is generally non-persistent.[7] Ecotoxicological studies have shown that this compound has low to moderate toxicity to birds, fish, and aquatic invertebrates.[7][14] However, as a herbicide, it is phytotoxic to non-target plants.[14]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used in the evaluation of this compound.

Herbicide Efficacy and Crop Selectivity Field Trials

Objective: To evaluate the efficacy of this compound on various weed species and its selectivity on cotton under field conditions.

Experimental Design:

-

Plot Design: Randomized complete block design with multiple replications.

-

Treatments: Various application rates of this compound, a standard herbicide treatment for comparison, and an untreated control.

-

Application: Post-emergence broadcast spray using a calibrated sprayer to ensure uniform coverage. A nonionic surfactant is typically added to the spray solution.

-

Data Collection:

-

Weed control efficacy is visually assessed at various intervals after treatment (e.g., 7, 14, 28 days) as a percentage of control compared to the untreated plot.

-

Crop injury is visually rated on a scale of 0% (no injury) to 100% (crop death).

-

Crop yield is determined at the end of the season by harvesting the cotton from the center rows of each plot.

-

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the ALS enzyme.

Methodology:

-

Enzyme Extraction: ALS is extracted and partially purified from a susceptible plant species.

-

Assay: The enzyme activity is measured in the presence of varying concentrations of this compound. The assay typically measures the production of acetolactate, the product of the ALS-catalyzed reaction.

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Experimental Workflow for ALS Inhibition Assay

Caption: A generalized workflow for determining the in vitro inhibition of ALS by this compound.

Acute Toxicity Studies

Objective: To determine the acute toxicity of this compound via oral, dermal, and inhalation routes.

General Protocol (Oral LD50 in Rats):

-

Test Animals: Young adult rats of a specific strain, fasted overnight before dosing.

-

Dosage: A range of doses of this compound is administered orally to different groups of animals.

-

Observation: Animals are observed for signs of toxicity and mortality for a period of 14 days.

-

Data Analysis: The LD50 (the dose that is lethal to 50% of the test animals) is calculated using statistical methods.

Conclusion

The discovery and development of this compound represent a significant advancement in weed management technology for cotton production. Its targeted mode of action, broad-spectrum efficacy against key broadleaf weeds, and favorable safety profile have made it an indispensable tool for farmers. This technical guide provides a comprehensive overview of the key scientific and developmental milestones of this compound, offering valuable insights for researchers and professionals in the agrochemical field. Continued research and responsible stewardship will ensure the long-term utility of this important herbicide.

References

- 1. cotton.org [cotton.org]

- 2. Staple - A New Cotton Herbicide from DuPont [cotton.org]

- 3. mdpi.com [mdpi.com]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. Staple - A New Cotton Herbicide from Dupont [cotton.org]

- 7. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]

- 8. Effect of Pyrithiobac, MSMA, and DSMA on Cotton (Gossypium hirsutum L.) Growth and Weed Control | Weed Technology | Cambridge Core [cambridge.org]

- 9. cotton.org [cotton.org]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. Federal Register, Volume 62 Issue 185 (Wednesday, September 24, 1997) [govinfo.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. apvma.gov.au [apvma.gov.au]

Pyrithiobac-sodium: A Technical Guide to its Mode of Action and Inhibition of Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithiobac-sodium is a selective, post-emergence herbicide belonging to the pyrimidinylthiobenzoate class. Its herbicidal activity stems from the potent and specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids. This guide provides a detailed examination of the biochemical mode of action of this compound, its inhibitory effects on amino acid synthesis, and the methodologies used to characterize these interactions.

Introduction to this compound

This compound provides effective control of broadleaf weeds in crops such as cotton. It is a member of the Group 2 herbicides (WSSA) or Group B (HRAC), which are characterized by their inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal for the synthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine in plants and microorganisms. Since this pathway is absent in animals, ALS inhibitors like this compound exhibit low mammalian toxicity, making them valuable tools in agriculture.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of this compound is the disruption of the biosynthetic pathway for valine, leucine, and isoleucine. This is achieved through the specific inhibition of the ALS enzyme.

The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

ALS catalyzes the initial, rate-limiting step in the BCAA synthesis pathway. Specifically, it facilitates the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate, which is a precursor for valine and leucine. It also catalyzes the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, the precursor for isoleucine. The inhibition of this single enzyme halts the production of all three essential amino acids.

Consequence of ALS Inhibition

By binding to the ALS enzyme, this compound prevents the substrates from accessing the active site. This leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. The absence of these crucial amino acids has cascading effects:

-

Cessation of Protein Synthesis: As essential building blocks for proteins, a deficiency in BCAAs halts the production of new proteins required for normal cellular function and growth.

-

Arrest of Cell Division: The lack of necessary proteins and the accumulation of toxic intermediates lead to the cessation of cell division, particularly in the meristematic regions (growing points) of the plant.

-

Plant Death: The systemic effects of inhibited growth, coupled with the inability to repair cellular damage, ultimately result in plant death. Symptoms typically manifest as stunting, chlorosis (yellowing), and necrosis, particularly in new growth.

Quantitative Data on this compound Activity

The efficacy of this compound can be quantified at both the whole-plant level and the enzymatic level.

Whole-Plant Dose-Response Data

Whole-plant assays are used to determine the herbicide dose required to cause a certain level of phytotoxicity or growth reduction. The EC50 (Effective Concentration, 50%) or GR50 (Growth Reduction, 50%) values represent the dose of herbicide required to cause a 50% response.

| Plant Species | Biotype/Population | Parameter | Value (g ai ha⁻¹) | 95% Confidence Interval |

| Soybean (Glycine max) | Als1 only | EC50 | 74 | 62 - 89 |

| Soybean (Glycine max) | Als2 only | EC50 | 49 | 46 - 53 |

| Soybean (Glycine max) | Als1 + Als2 (Tolerant) | EC50 | 450 | 330 - >560 |

| Redroot Pigweed (A. retroflexus) | Susceptible (RRPW-S) | GR50 | 0.004 | ± 0.001 |

| Redroot Pigweed (A. retroflexus) | Resistant (RRPW-R) | GR50 | 6.2 | ± 1.4 |

| Tall Waterhemp (A. tuberculatus) | Susceptible (TW-S) | GR50 | 0.09 | ± 0.02 |

| Tall Waterhemp (A. tuberculatus) | Resistant (TW-R) | GR50 | 4.6 | ± 0.82 |

| Data sourced from Walter et al., 2014 and Singh et al., 2020.[1][2] |

In Vitro ALS Enzyme Inhibition Data

In vitro assays directly measure the inhibition of the ALS enzyme. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. These assays are critical for confirming the herbicide's target site and for studying resistance mechanisms.

| Plant Species | Population | IC50 (µM) | Resistance Index (R/S) |

| Redroot Pigweed (A. retroflexus) | Susceptible (RRPW-S) | 0.062 | - |

| Redroot Pigweed (A. retroflexus) | Resistant (RRPW-R) | 208.33 | 3360-fold |

| Tall Waterhemp (A. tuberculatus) | Susceptible (TW-S) | 0.072 | - |

| Tall Waterhemp (A. tuberculatus) | Resistant (TW-R) | 87.4 | 1214-fold |

| Data sourced from Singh et al., 2020.[1] |

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a typical procedure for extracting ALS from plant tissue and measuring its activity in the presence of inhibitors.

1. Enzyme Extraction:

-

Harvest 1-2 g of young leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add 5-10 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl₂, 10% v/v glycerol, 1 mM DTT, and 5% w/v PVPP).

-

Homogenize the mixture and then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).

2. ALS Activity Assay (Colorimetric Method):

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM Thiamine pyrophosphate (TPP), and 10 µM FAD).

-

Add various concentrations of this compound (dissolved in a suitable solvent like acetone (B3395972) or DMSO, with a solvent control) to the wells of a microplate.

-

Add a standardized amount of the enzyme extract to each well.

-

Initiate the reaction by adding the substrate (pyruvate).

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding sulfuric acid (e.g., 50 µL of 3 M H₂SO₄). This step also initiates the acid-catalyzed decarboxylation of the product, acetolactate, to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

Add 0.5% (w/v) creatine (B1669601) followed by 5% (w/v) α-naphthol (freshly prepared in 2.5 M NaOH).

-

Incubate at 60°C for another 15 minutes to allow for color development.

-

Measure the absorbance at 525 nm using a microplate reader.

-

Calculate the percent inhibition for each herbicide concentration relative to the control and determine the IC50 value using non-linear regression analysis.

Analysis of Branched-Chain Amino Acids by HPLC

This protocol describes a method for extracting and quantifying free amino acids from plant tissue.

1. Amino Acid Extraction:

-

Harvest and weigh 100-200 mg of fresh plant tissue, then immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder.

-

Add 1.5 mL of an extraction solvent (e.g., 5% v/v aqueous trifluoroacetic acid or 80% ethanol).

-

Homogenize thoroughly and sonicate for 15-30 minutes in an ultrasonic bath.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter to remove particulates.

2. Derivatization:

-

Free amino acids are typically derivatized pre-column to enable fluorescent detection, which provides high sensitivity. A common method is automated derivatization using an autosampler.

-

Reagents: Ortho-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids.

-

The autosampler is programmed to mix a small volume of the sample extract with the derivatizing reagents just before injection onto the HPLC column.

3. HPLC Analysis:

-

Column: A reverse-phase column suitable for amino acid analysis (e.g., Agilent Zorbax Eclipse AAA, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A binary gradient system is typically used.

-

Mobile Phase A: e.g., 40 mM sodium phosphate buffer, pH 7.8.

-

Mobile Phase B: e.g., Acetonitrile/Methanol/Water mixture.

-

-

Gradient Program: A programmed gradient from low to high organic phase (Mobile Phase B) is used to elute the derivatized amino acids.

-

Detection: Fluorescence detector with excitation/emission wavelengths set for the specific derivatives (e.g., Ex: 340 nm, Em: 450 nm for OPA; Ex: 266 nm, Em: 305 nm for FMOC).

-

Quantification: Amino acid concentrations are determined by comparing the peak areas from the samples to those of known concentration standards that have undergone the same derivatization process.

Conclusion

This compound is a highly effective herbicide that acts through the specific inhibition of the acetolactate synthase enzyme. This targeted action disrupts the synthesis of essential branched-chain amino acids, leading to a cascade of physiological events that culminate in plant death. The quantitative analysis of its activity, both at the enzymatic and whole-plant levels, is crucial for understanding its efficacy and for managing the evolution of resistance. The detailed protocols provided herein serve as a guide for researchers to investigate the intricate interactions between this herbicide and its biological target.

References

- 1. Resistance to acetolactate synthase inhibitors is due to a W 574 to L amino acid substitution in the ALS gene of redroot pigweed and tall waterhemp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular and phenotypic characterization of Als1 and Als2 mutations conferring tolerance to acetolactate synthase herbicides in soybean - PMC [pmc.ncbi.nlm.nih.gov]

Pyrithiobac-sodium: A Technical Guide to its Molecular Structure and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Pyrithiobac-sodium. It includes detailed experimental protocols for its synthesis and analysis, along with quantitative data presented for comparative evaluation.

Molecular and Chemical Identity

This compound is the sodium salt of a pyrimidinylthiobenzoate herbicide.[1] Its chemical structure is characterized by a benzoate (B1203000) ring linked to a dimethoxypyrimidine ring through a thioether bond.

IUPAC Name: sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate[2][3] CAS Number: 123343-16-8[2] Molecular Formula: C₁₃H₁₀ClN₂NaO₄S[2] Molecular Weight: 348.74 g/mol [2][4]

Structural Information

-

SMILES: COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+][2]

-

InChI: InChI=1S/C13H11ClN2O4S.Na/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18;/h3-6H,1-2H3,(H,17,18);/q;+1/p-1[2]

Physicochemical and Toxicological Properties

This compound is a white to light yellow crystalline powder. It is a post-emergence herbicide with high aqueous solubility and is non-volatile.[2][6] Based on its chemical properties, it is considered to be very mobile with a potential to leach into groundwater.[6][7] It is moderately persistent in soil but tends to be non-persistent in aquatic systems.[6]

Quantitative Physicochemical Data

| Property | Value | Reference |

| Melting Point | 233-234°C (Decomposition) | |

| Boiling Point | 546.4°C at 760 mmHg | |

| Vapor Pressure | 8.97E-13 mmHg at 25°C | |

| Water Solubility (20°C) | 705 g/L (pH 7) | |

| 264 g/L (pH 5) | [8] | |

| 690 g/L (pH 9) | [8] | |

| 728 g/L (distilled water) | [8] | |

| LogP (Octanol-Water Partition Coefficient) | 0.6 (pH 5), -0.84 (pH 7) | [8] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 17.2 | [9] |

| Soil Half-life (DT₅₀) | 40 - 160 days (aerobic) | [9] |

| 60 days (silty soil, general literature) | [6][7] |

Toxicological Data

This compound exhibits low mammalian toxicity.[2][6]

| Test | Organism | Value | Reference |

| LD₅₀ (Oral) | Rat (male) | 1000-3000 mg/kg | |

| LD₅₀ (Oral) | Rat (female) | 3000-5000 mg/kg | |

| LD₅₀ (Dermal) | Rat | >2000 mg/kg | |

| Oral Chronic Reference Dose (RfD) | Human | 0.587 mg/kg/day | [2] |

Mechanism of Action: ALS Inhibition

This compound is a selective, systemic, post-emergence herbicide that functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][10][11] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine (B10760876), and isoleucine.[11][12] The inhibition of this enzyme disrupts protein synthesis, which in turn stops cell division and plant growth, ultimately leading to the death of susceptible weeds.[13]

Herbicide Resistance

Repeated use of ALS inhibitors has led to the evolution of resistance in some weed populations, such as Redroot Pigweed (Amaranthus retroflexus) and Tall Waterhemp (Amaranthus tuberculatus).[14][15] Resistance is often conferred by a single amino acid substitution in the ALS gene, for example, a tryptophan to leucine substitution at position 574 (W574L), which reduces the binding affinity of the herbicide to the enzyme.[14][15]

Enzyme Inhibition Data

| Population | IC₅₀ for Pyrithiobac (µM) | Resistance Factor | Reference |

| Susceptible Redroot Pigweed (RRPW-S) | 0.062 | - | [14][15] |

| Resistant Redroot Pigweed (RRPW-R) | 208.33 | 3360-fold | [14][15] |

| Susceptible Tall Waterhemp (TW-S) | 0.072 | - | [14][15] |

| Resistant Tall Waterhemp (TW-R) | 87.4 | 1214-fold | [14][15] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a nucleophilic aromatic substitution reaction.[1] One common method involves the condensation of 2-chloro-4,6-dimethoxypyrimidine (B81016) with 2-chloro-6-mercaptobenzoic acid in the presence of a base and catalyst, followed by neutralization with sodium hydroxide.[1][6][16]

Detailed Protocol: [1]

-

Reaction Setup: In a suitable reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine (50.0 mmol), 2-chloro-6-mercaptobenzoic acid (50.0 mmol), sodium p-toluenesulfinate (15.0 mmol), and sodium carbonate (75.0 mmol).

-

Solvent Addition: Add 80 mL of acetonitrile to the reaction flask.

-

Reaction: Heat the mixture while stirring continuously. Monitor the reaction progress until completion.

-

Work-up: After cooling, filter the reaction mixture to separate the solid components.

-

Precipitation: Adjust the pH of the filtrate to 1-2 using a 10% hydrochloric acid solution to precipitate the product.

-

Isolation and Drying: Collect the precipitate by filtration and dry it under a vacuum to yield the final product, this compound.

Analytical Methodology: HPLC-UV

This compound can be quantified in various matrices, such as soil and water, using High-Performance Liquid Chromatography (HPLC) with UV detection.[5][17][18][19] Column-switching techniques are often employed for complex matrices to enhance cleanup and separation.[18][19]

Detailed Protocol for Water Samples: [19]

-

Extraction: Extract this compound from a 200 mL water sample using a graphitized carbon solid-phase extraction (SPE) cartridge.

-

Chromatography:

-

Instrument: HPLC system equipped with a high-pressure switching valve and UV detector.

-

Columns: A "clean-up" column (e.g., Zorbax® SB-CN, 4.6 x 150 mm) followed by an analytical column (e.g., Zorbax® SB-C18, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile and an acidic buffer (e.g., 0.03 M phosphate (B84403) buffer at pH 3.0).

-

Detection: UV absorbance at 254 nm.

-

-

Quantification:

-

Inject a 0.2 mL sample onto the first column.

-

Use the switching valve to transfer the analyte fraction to the second column for further separation.

-

Calculate the concentration based on a calibration curve prepared from certified reference standards.

-

The method detection limit (MDL) in water is approximately 0.051 ng/mL.[19]

-

Confirmation Method: For confirmation of results, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized, offering higher selectivity and sensitivity.[17][20][21] Analysis is typically performed in positive ion mode, monitoring specific ion transitions for both quantification and confirmation.[20][21]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. chembk.com [chembk.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]

- 7. This compound (Ref: DPX PE 350)-Pesticide database [wppdb.com]

- 8. This compound | 123343-16-8 [chemicalbook.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Pyrithiobac Sodium 10% EC Online | Pyrithiobac Sodium 10% EC Manufacturer and Suppliers [scimplify.com]

- 11. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 12. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CAS 123343-16-8: Pyrithiobac sodium | CymitQuimica [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. CN111689909A - Preparation method of herbicide this compound - Google Patents [patents.google.com]

- 17. mhlw.go.jp [mhlw.go.jp]

- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 20. epa.gov [epa.gov]

- 21. epa.gov [epa.gov]

Toxicological Profile of Pyrithiobac-sodium on Non-target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithiobac-sodium, a selective pre- and post-emergence herbicide, is primarily used for the control of broadleaf weeds. Its mode of action in target plant species is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids. While effective in its agricultural application, a thorough understanding of its toxicological profile on non-target organisms is essential for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the known toxicological effects of this compound on a range of non-target organisms, including mammals, birds, aquatic life, and terrestrial invertebrates. The information is compiled from various regulatory documents and scientific studies, with a focus on quantitative data, experimental methodologies, and the known mechanisms of action.

Environmental Fate and Persistence

This compound is characterized by its high water solubility and mobility in soil, with a soil organic carbon-water (B12546825) partitioning coefficient (Koc) of approximately 17.2. It is considered slightly to moderately persistent in the environment. The degradation of this compound is primarily a microbial process.[1]

Key Environmental Fate Parameters:

-

Soil Metabolism (Aerobic): Half-life of 40 - 160 days.

-

Aquatic Metabolism (Aerobic): Half-life of 40 - 160 days.

-

Aquatic Metabolism (Anaerobic): Half-life of 50 - 94 days.

-

Aqueous Photolysis: Half-life of approximately 13 days.

-

Hydrolysis: Stable at pH 5, 7, and 9.

Due to its mobility, there is a potential for this compound to leach into groundwater in certain soil types and conditions. However, its low octanol-water partition coefficient suggests that bioaccumulation in aquatic organisms is not expected.

Toxicological Profile on Non-Target Organisms

The toxicity of this compound varies across different non-target species. The following sections summarize the available quantitative data.

Mammalian Toxicity

This compound generally exhibits low acute toxicity in mammals.[2][3] The primary target organs upon prolonged or high-dose exposure are the liver and kidneys.[2][4]

Table 1: Mammalian Toxicity of this compound

| Species | Test Type | Endpoint | Value (mg/kg bw) | Reference |

| Rat | Acute Oral | LD50 | ~3200 | [3] |

| Rabbit | Acute Dermal | LD50 | >2000 | [5] |

| Rat | Chronic Feeding | NOAEL | 58.7 mg/kg/day | [2] |

| Rabbit | Developmental Toxicity | Maternal NOAEL | 300 | [3] |

| Rabbit | Developmental Toxicity | Developmental NOAEL | 300 | [3] |

Avian Toxicity

Studies on avian species indicate that this compound is practically non-toxic to birds on an acute and sub-acute basis.[5]

Table 2: Avian Toxicity of this compound

| Species | Test Type | Endpoint | Value | Reference |

| Bobwhite Quail | 5-day Oral | LC50 | 1599 mg/kg | [4][5] |

| Bobwhite Quail | 5-day Dietary | LC50 | >5620 ppm | [4][5] |

| Mallard Duck | 5-day Dietary | LC50 | >5620 ppm | [4][5] |

| Bobwhite Quail & Mallard Duck | One-generation | NOEC | 1500 ppm | [5] |

Aquatic Toxicity

The toxicity of this compound to aquatic organisms varies, with aquatic plants being particularly sensitive.

Table 3: Aquatic Toxicity of this compound

| Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Bluegill Sunfish | 96-hour | LC50 | >130 | |

| Rainbow Trout | 96-hour | LC50 | >120 | |

| Daphnia magna (Water Flea) | 48-hour | EC50 (immobilization) | >110 | |

| Green Algae (Selenastrum capricornutum) | 72-hour | EC50 (growth inhibition) | 0.0034 | |

| Duckweed (Lemna gibba) | 14-day | EC50 | 0.0005 |

Terrestrial Invertebrate Toxicity

Data on terrestrial invertebrates is limited but suggests low toxicity to some key species.

Table 4: Terrestrial Invertebrate Toxicity of this compound

| Species | Test Type | Endpoint | Value | Reference |

| Honey Bee (Apis mellifera) | Acute Contact | LD50 | >25 µ g/bee | |

| Earthworm (Eisenia fetida) | 14-day | LC50 | >1000 mg/kg soil |

Effects on Soil Microorganisms

Some studies have indicated that the application of herbicides containing this compound can adversely affect soil microbial populations, including bacteria, fungi, and actinomycetes.[6] However, detailed quantitative data on the specific impacts on microbial processes such as respiration and nitrification are limited in the publicly available literature. The degradation of this compound in soil is primarily a microbial process.[1]

Experimental Protocols

The toxicity data presented in this guide are generated from studies following standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following are generalized descriptions of the methodologies for key experiments.

Mammalian Acute Oral Toxicity (as per OECD TG 401/420/423)

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) are used.

-

Procedure: A single dose of this compound, suspended in a suitable vehicle, is administered by gavage to fasted animals.

-

Dose Levels: A range of dose levels is used to determine the dose that is lethal to 50% of the test population (LD50).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days. A gross necropsy is performed on all animals at the end of the study.

Avian Dietary Toxicity Test (as per OECD TG 205)

-

Test Species: Commonly used species include Bobwhite quail (Colinus virginianus) and Mallard duck (Anas platyrhynchos).

-

Procedure: Birds are fed a diet containing various concentrations of this compound for five days, followed by a three-day observation period on a clean diet.

-

Concentrations: A range of dietary concentrations is tested to determine the concentration that is lethal to 50% of the test population (LC50).

-

Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

Aquatic Invertebrate Acute Immobilization Test (as per OECD TG 202)

-

Test Organism: Daphnia magna (water flea), less than 24 hours old.

-

Procedure: Daphnids are exposed to a series of concentrations of this compound in a static or semi-static system for 48 hours.

-

Concentrations: A geometric series of at least five concentrations is typically used.

-

Endpoint: The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50 (median effective concentration for immobilization) is calculated at 24 and 48 hours.

Algal Growth Inhibition Test (as per OECD TG 201)

-

Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum).

-

Procedure: Exponentially growing algal cultures are exposed to various concentrations of this compound in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.

-

Endpoint: The growth of the algae is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry. The EC50 for growth inhibition is calculated.

Mechanism of Action and Signaling Pathways

Primary Mechanism of Action in Plants

The primary mode of action of this compound in target plants is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn disrupts protein synthesis and ultimately leads to plant death.

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound in plants.

Toxicological Mechanisms in Non-Target Animals

The specific molecular signaling pathways affected by this compound in non-target animals are not well-defined in the available scientific literature. While the primary target in plants, the ALS enzyme, is also present in some microorganisms, it is not a target in animals. The observed toxicity in mammals, such as effects on the liver and kidneys, suggests other mechanisms of action.[2][4] These could potentially involve oxidative stress, mitochondrial dysfunction, or other cellular processes. However, without specific studies elucidating these pathways for this compound, any detailed description would be speculative. Further research is needed to determine the precise molecular mechanisms of toxicity in non-target animal species.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for key toxicological experiments.

Caption: General workflow for an acute oral toxicity study.

Caption: General workflow for an aquatic toxicity test.

Conclusion

This compound exhibits a varied toxicological profile across non-target organisms. It has low acute toxicity to mammals, birds, and key terrestrial invertebrates like bees and earthworms. However, it is highly toxic to certain aquatic plants, particularly duckweed. The primary target organs in mammals following prolonged or high-dose exposure are the liver and kidneys. While the mechanism of action in plants is well-understood to be the inhibition of acetolactate synthase, the specific molecular signaling pathways leading to toxicity in non-target animals remain to be elucidated. This knowledge gap highlights an area for future research to enable a more complete understanding of the environmental risks associated with the use of this compound. The data presented in this guide, based on standardized testing protocols, provide a foundation for risk assessment and further investigation into the ecotoxicology of this herbicide.

References

- 1. Metabolism of Pyrithiobac Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apvma.gov.au [apvma.gov.au]

- 6. researchgate.net [researchgate.net]

Pyrithiobac-Sodium: An In-depth Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Pyrithiobac-sodium, a selective pre- and post-emergence herbicide.[1][2][3] This document summarizes key quantitative data, details experimental protocols for crucial environmental studies, and visualizes the degradation pathways to support further research and environmental risk assessment. This compound is primarily used to control a variety of broadleaf weeds in cotton and other crops.[1][2] It functions by inhibiting acetolactate synthase (ALS), an enzyme essential for branched-chain amino acid biosynthesis in plants.[4][5]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in the environment. The compound exhibits high water solubility and a low octanol-water partition coefficient, suggesting a low potential for bioaccumulation in aquatic organisms.[4] Its low vapor pressure indicates that volatilization from soil or water surfaces is not a significant dissipation route.[4][6]

| Property | Value | Source |

| Molecular Formula | C13H10ClN2NaO4S | [7] |

| Molar Mass | 348.74 g/mol | [3][7] |

| Melting Point | 233-234°C | [7] |

| Water Solubility | 728,000 mg/L (728 g/L) at 20°C and pH 7 | [4][7] |

| Vapor Pressure | 8.97 x 10^-13 mmHg at 25°C | [7] |

| Octanol-Water Partition Coefficient (log Pow) | ≤ 4 at 20°C; 0.15 at pH 7 | [4][6] |

| Henry's Law Constant | 2.27 x 10^-17 atm·m³/mol | [4] |

Environmental Degradation Pathways

This compound degrades in the environment through a combination of microbial action, photolysis, and, to a lesser extent, hydrolysis.[5][8][9] The primary route of degradation in soil is microbial, leading to the mineralization of the compound to carbon dioxide.[1][2][5]

Degradation in Soil

In soil, this compound is primarily degraded by microorganisms, with half-lives ranging from 11 to 160 days depending on conditions.[1][4] Field studies have generally shown more rapid dissipation than laboratory studies, with half-lives between 11 and 46 days.[1][5] The main degradation pathway involves the separation of the two rings of the molecule, leading to the formation of several minor metabolites and eventual mineralization to CO2.[8][9]

Soil Degradation Half-Life Data

| Condition | Soil Type | Half-Life (days) | Source |

| Aerobic Laboratory | Silt Loam | 60 | [1][10] |

| Aerobic Laboratory | Various | 40 - 160 | [4] |

| Aerobic Field | Silt Clay Loam | 14.1 | [5] |

| Aerobic Field | Clay Loam | 10.8 | [5] |

| Aerobic Field | Sandy Loam | 46 | [5] |

| Aerobic Field | Various | 11 - 46 | [1] |

| Anaerobic Aquatic | Flooded Soil | 50 - 94 | [4] |

| Soil Photolysis | Not Specified | 31 - 55 | [4] |

Degradation in Water

This compound is stable to hydrolysis at environmentally relevant pH values (pH 5, 7, and 9).[4] However, it is susceptible to degradation by photolysis in aqueous solutions. The half-life for aqueous photolysis is approximately 13 days.[4] Degradation in aquatic systems leads to cleavage of the sulfur bridge, yielding metabolites such as 2-chloro-6-sulfobenzoic acid and 4,6-dimethoxy-2-pyrimindinol.[10]

Aquatic Degradation Half-Life Data

| Degradation Process | pH | Half-Life (days) | Source |

| Hydrolysis | 5, 7, 9 | Stable | [4] |

| Aqueous Photolysis | 7 | 13 | [4] |

| Aerobic Aquatic Metabolism | Not Specified | 40 - 160 | [4] |

Mobility in Soil

With a low organic carbon-normalized soil partition coefficient (Koc) of approximately 17.2 mL/g, this compound is considered to be mobile in soil.[4] This suggests a potential for leaching, particularly in coarse-textured soils with low organic matter.[4][11] However, field studies have indicated limited mobility under real-world conditions, which may be attributed to factors not fully captured in laboratory settings.[1]

Soil Mobility Data

| Parameter | Value | Source |

| Koc (Organic Carbon-Normalized Soil Partition Coefficient) | 17.2 mL/g (mean) | [4] |

| Koc Range | 14.7 - 26.9 mL/g | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the environmental fate of this compound. The following sections outline the typical experimental protocols for key degradation studies.

Hydrolysis Study

Objective: To determine the rate of abiotic degradation of this compound in water at different pH levels.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.

-

Test Substance Application: Add a known concentration of this compound (radiolabeled or non-labeled) to the buffer solutions.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect samples at predetermined time intervals.

-

Analysis: Analyze the samples for the concentration of the parent compound and any major degradation products using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

-

Data Analysis: Calculate the hydrolysis rate constant and the half-life at each pH.

Aqueous Photolysis Study

Objective: To determine the rate of degradation of this compound in water when exposed to light.

Methodology:

-

Test Solution Preparation: Prepare a sterile aqueous solution of this compound (radiolabeled or non-labeled) in a buffer at a relevant pH (e.g., pH 7).

-

Irradiation: Expose the test solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Dark Control: Prepare identical samples and incubate them in the dark to serve as controls.

-

Sampling: Collect samples from both the irradiated and dark control groups at various time points.

-

Analysis: Quantify the concentration of this compound and its photoproducts in the samples using HPLC or LC-MS.[12][13]

-

Data Analysis: Determine the photolysis rate constant and half-life, correcting for any degradation observed in the dark controls.

Aerobic Soil Metabolism Study

Objective: To determine the rate and pathway of microbial degradation of this compound in soil under aerobic conditions.

Methodology:

-

Soil Collection and Preparation: Collect fresh soil from a relevant agricultural area. Sieve the soil and adjust its moisture content to a specified level (e.g., 50-75% of field capacity).

-

Test Substance Application: Treat the soil samples with a known amount of 14C-labeled this compound.[1]

-

Incubation: Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C). Maintain aerobic conditions by ensuring adequate air exchange.

-

Volatile Trapping: Use traps containing solutions like sodium hydroxide (B78521) to capture any evolved 14CO2 and other volatile organic compounds.[10]

-

Sampling: At various time intervals, collect replicate soil samples.

-

Extraction: Extract the soil samples with appropriate solvents (e.g., a mixture of acetone (B3395972) and ammonium (B1175870) carbonate solution) to separate the parent compound and its metabolites from the soil matrix.[14][15]

-

Analysis: Analyze the soil extracts using techniques like HPLC with radiometric detection or LC-MS/MS to identify and quantify this compound and its degradation products.[16][17]

-

Non-Extractable Residues (NER): Quantify the amount of radioactivity remaining in the soil after extraction to determine the formation of bound residues.

-

Data Analysis: Plot the decline of the parent compound over time to calculate the degradation half-life. Identify the major degradation products and quantify their formation and decline.

Conclusion

This compound is a moderately persistent herbicide in the environment.[2][3][18] Its primary degradation pathway in soil is microbial metabolism, while in water, photolysis is the more significant degradation process. Due to its high water solubility and low adsorption to soil, this compound has the potential for leaching, although field studies suggest this may be limited. A thorough understanding of its environmental fate, as outlined in this guide, is essential for its responsible use and for conducting accurate environmental risk assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]

- 3. Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. apvma.gov.au [apvma.gov.au]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. chembk.com [chembk.com]

- 8. Metabolism of Pyrithiobac Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. datapdf.com [datapdf.com]

- 11. journalajsspn.com [journalajsspn.com]

- 12. mhlw.go.jp [mhlw.go.jp]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 15. epa.gov [epa.gov]

- 16. epa.gov [epa.gov]

- 17. epa.gov [epa.gov]

- 18. This compound (Ref: DPX PE 350)-Pesticide database [wppdb.com]

Pyrithiobac-sodium: A Technical Guide to its Function as an Acetohydroxyacid Synthase (AHAS) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrithiobac-sodium is a selective, post-emergence herbicide utilized for the control of broadleaf weeds.[1] Its herbicidal activity stems from the inhibition of acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs). This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental pathways.

Chemical and Physical Properties

This compound, belonging to the pyrimidinyl-benzoate (PYB) chemical family, is characterized by the following properties:

| Property | Value | Reference |

| IUPAC Name | sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate | [2] |

| CAS Number | 123343-16-8 | [2] |

| Molecular Formula | C13H10ClN2NaO4S | [2] |

| Molecular Weight | 348.74 g/mol | [2] |

| Appearance | White to light yellow powder | [3] |

| Water Solubility | 728 g/L (at 20°C, pH 7) | [4] |

| Mode of Action | Inhibition of acetohydroxyacid synthase (AHAS) | [5] |

Mechanism of Action: AHAS Inhibition